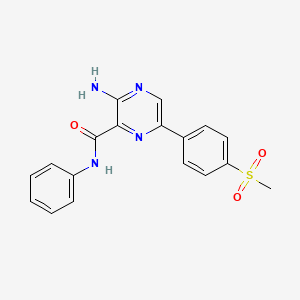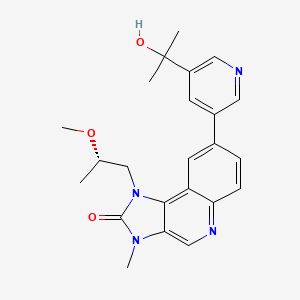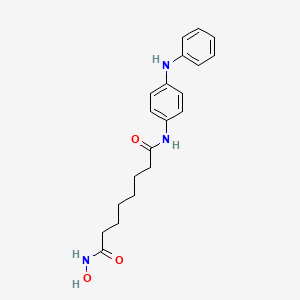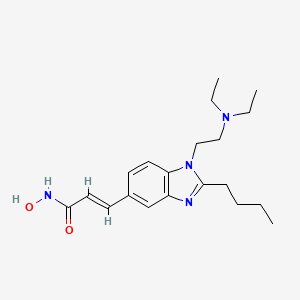
Canfosfamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
TER-286 is synthesized through a series of chemical reactions involving glutathione and other reagents. The synthetic route typically involves the activation of glutathione S-transferase P1-1, which then induces the formation of an anticancer alkylating agent and a glutathione derivative . Industrial production methods for TER-286 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
TER-286 undergoes several types of chemical reactions, including:
Oxidation: TER-286 can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: TER-286 can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
TER-286 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of glutathione S-transferase activation and the formation of anticancer agents.
Biology: TER-286 is used to investigate the role of glutathione in cellular processes and apoptosis.
Medicine: It is primarily used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.
Industry: TER-286 is used in the development of new anticancer drugs and therapies
Mechanism of Action
TER-286 exerts its effects by being activated by glutathione S-transferase P1-1, which then produces an anticancer alkylating agent and a glutathione derivative. This activation leads to the inhibition of the catalytic kinase activity of DNA-dependent protein kinase, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
TER-286 is unique in its activation by glutathione S-transferase P1-1 and its ability to produce an anticancer alkylating agent. Similar compounds include other glutathione analogues and prodrugs that are activated by glutathione S-transferase, such as:
TLK-286: Another name for TER-286, used interchangeably.
Glutathione analogues: Compounds that mimic the structure and function of glutathione.
Prodrugs: Compounds that are metabolized into active drugs within the body
Properties
CAS No. |
439943-59-6 |
|---|---|
Molecular Formula |
C26H41Cl5N5O10PS |
Molecular Weight |
823.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1 |
InChI Key |
NECZZOFFLFZNHL-XVGZVFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)




